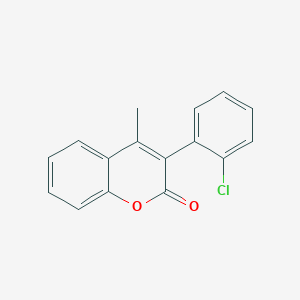

3(2'-Chlorophenyl)-4-methylcoumarin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-11-6-3-5-9-14(11)19-16(18)15(10)12-7-2-4-8-13(12)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICULIFPSYUNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Formation of the Coumarin (B35378) Core

The synthesis of the coumarin nucleus, a benzopyran-2-one structure, is a well-established area of organic chemistry. For 3-aryl-4-alkyl substituted coumarins like 3-(2'-Chlorophenyl)-4-methylcoumarin, several classical and contemporary methods are applicable.

Classical Condensation Reactions

Traditional methods for coumarin synthesis rely on the condensation of phenols with various carbonyl compounds, typically under acidic or basic conditions. These methods, while sometimes requiring harsh conditions, remain fundamental in organic synthesis.

The Von Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. mdpi.com To produce 3-(2'-Chlorophenyl)-4-methylcoumarin via this route, a phenol would be reacted with an appropriate β-ketoester, such as ethyl 2-(2-chlorophenyl)-3-oxobutanoate. The reaction is typically catalyzed by strong acids like sulfuric acid, although a variety of other catalysts have been explored to improve yields and reaction conditions. nih.gov

The general mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol. A final dehydration step yields the coumarin ring system.

Table 1: Examples of Catalysts Used in Von Pechmann Condensation for 4-Methylcoumarin (B1582148) Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| InCl₃ | Solvent-free, high-speed ball milling, room temperature | 52-92 | mdpi.com |

| Sulfamic Acid | Solvent-free, 130°C | 50-90 | mdpi.com |

| Meglumine Sulfate | Solvent-free, microwave or thermal | Good to excellent | preprints.org |

Note: Yields are for the synthesis of various 4-methylcoumarin derivatives, not specifically 3-(2'-Chlorophenyl)-4-methylcoumarin.

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. nih.gov For the synthesis of coumarins, this typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, such as an ester of 2-chlorophenylacetic acid. The initial condensation product undergoes subsequent intramolecular cyclization (lactonization) to form the coumarin ring. The use of microwave irradiation and various catalysts can enhance the efficiency of this reaction. beilstein-journals.org

Table 2: Conditions for Knoevenagel Condensation in Coumarin Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product | Reference |

| Salicylaldehydes and Diethyl Malonate | Piperidine (B6355638)/Ethanol (B145695) | Not specified | Coumarin-3-carboxylates | preprints.org |

| Salicylaldehydes and Malononitrile (B47326) | Iodine/DMF | Heating or Microwave | 3-Cyanocoumarins | nih.gov |

| Salicylaldehydes and Meldrum's Acid | Sodium Azide (B81097) or Potassium Carbonate/Water | Room Temperature | Coumarin-3-carboxylic acids | preprints.org |

The Perkin reaction is another classical method that can be adapted for coumarin synthesis. It traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. For the synthesis of a 3-arylcoumarin, a salicylaldehyde would be reacted with a phenylacetic acid derivative, such as (2-chlorophenyl)acetic anhydride, and its corresponding salt. The reaction proceeds through an aldol-type condensation followed by dehydration and intramolecular cyclization. nih.gov Variations of this reaction have been developed using different catalysts and reaction conditions to improve yields and substrate scope. preprints.org

Table 3: Perkin Reaction for the Synthesis of 3-Arylcoumarins

| Aldehyde | Acid/Anhydride | Catalyst/Base | Conditions | Yield (%) | Reference |

| Salicylaldehydes | Phenylacetic acids/Acetic Anhydride | Triethylamine | 120°C, stirring | 46-74 | preprints.org |

Note: This table represents a general method for synthesizing 3-arylcoumarins.

Transition Metal-Catalyzed Approaches

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of complex molecules, including coumarins. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

C-H Bond Activation Methodologies

Transition-metal-catalyzed C-H bond activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules, including coumarin derivatives. researchgate.netmdpi.com These methods obviate the need for pre-functionalized starting materials, offering a more direct route to the target compounds. mdpi.com

In the context of 3-aryl-4-methylcoumarins, palladium and rhodium-based catalytic systems have been particularly effective. For instance, the palladium-catalyzed hydroarylation of alkynes represents a key strategy. mdpi.com This process involves the electrophilic metalation of an aromatic C-H bond, followed by regioselective addition to an alkyne. mdpi.com While direct C-H activation on a preformed 4-methylcoumarin at the C-3 position is challenging, a more common approach involves the coupling of a phenol derivative with a suitably substituted alkyne.

A plausible pathway to 3-(2'-Chlorophenyl)-4-methylcoumarin via C-H activation would involve the reaction of a phenol with an alkyne bearing the 2'-chlorophenyl group. The regioselectivity of such reactions is a critical aspect, often controlled by the directing ability of the phenolic hydroxyl group and the nature of the catalyst. researchgate.net

Table 1: Examples of Metal-Catalyzed C-H Activation for Coumarin Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Phenols, Alkynoates | Atom-economic, proceeds via C-H insertion. | mdpi.com |

| Rh₂(OAc)₄ | Phenolic Acetates, Acrylates | Effective for C-4 substituted coumarins. | researchgate.netmdpi.com |

Other Advanced Synthetic Routes (e.g., Flash Vacuum Pyrolysis)

Flash vacuum pyrolysis (FVP) is a specialized technique that involves heating a precursor molecule at high temperatures under high vacuum for a very short duration. wikipedia.org This method is particularly useful for unimolecular reactions and the generation of reactive intermediates. wikipedia.orguq.edu.au

The key parameters in FVP are temperature and residence time, which must be carefully optimized to maximize the yield of the desired product and prevent decomposition. wikipedia.org

Targeted Synthesis of 3(2'-Chlorophenyl)-4-methylcoumarin

The targeted synthesis of this specific coumarin derivative requires strategic planning for the introduction of both the 2'-chlorophenyl group at the C-3 position and the methyl group at the C-4 position.

Strategies for Introducing the 2'-Chlorophenyl Moiety at C-3 Position

Several reliable methods exist for the introduction of an aryl group at the C-3 position of the coumarin nucleus.

Perkin Condensation: The classical Perkin condensation is a direct method for preparing 3-phenylcoumarins. unica.it This reaction involves the condensation of a salicylaldehyde with a phenylacetic acid in the presence of a dehydrating agent. For the target molecule, this would involve reacting a suitable salicylaldehyde with 2-chlorophenylacetic acid.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Heck reactions, are highly efficient for forming C-C bonds. A common strategy involves using a 3-halocoumarin (e.g., 3-bromo-4-methylcoumarin) and coupling it with 2-chlorophenylboronic acid (Suzuki coupling) or 2-chloro-iodobenzene under Heck conditions.

Dickmann Cyclization: A two-step synthesis can provide 3-aryl-4-substituted coumarins. This involves the initial acetylation of a 2-hydroxycarbonyl compound with an aryl acetic acid, followed by a Dickmann cyclization of the resulting aryl acetoxy ester using a base like potassium hydroxide (B78521) in pyridine. nih.gov

Table 2: Comparison of Synthetic Strategies for C-3 Arylation

| Method | Starting Materials | Conditions | Advantages |

|---|---|---|---|

| Perkin Condensation | Salicylaldehyde, 2-Chlorophenylacetic acid | Dehydrating agent (e.g., DCC), high temperature | Direct, classical method |

| Suzuki Coupling | 3-Bromo-4-methylcoumarin, 2-Chlorophenylboronic acid | Pd catalyst, base | High yield, good functional group tolerance |

| Heck Reaction | 3-Halo-4-methylcoumarin, 2-Chloro-iodobenzene | Pd catalyst, base | Versatile for various aryl halides |

Methods for Introducing the Methyl Group at C-4 Position

The introduction of the methyl group at the C-4 position is typically achieved through condensation reactions that form the coumarin ring itself.

Pechmann Condensation: This is one of the most straightforward and widely used methods for synthesizing 4-methylcoumarins. mdpi.comamazonaws.com The reaction involves the condensation of a phenol with ethyl acetoacetate (B1235776) in the presence of an acid catalyst, such as sulfuric acid, or a Lewis acid like InCl₃. mdpi.comslideshare.netrasayanjournal.co.in The mechanism is thought to proceed through the formation of a β-hydroxy ester, which then cyclizes and dehydrates. slideshare.net To synthesize the scaffold of the target molecule, a phenol would be reacted with an appropriate β-ketoester that already contains the 3-(2'-chlorophenyl) moiety.

Knoevenagel Condensation: This method involves the condensation of a salicylaldehyde with an active methylene compound. To obtain a 4-methylcoumarin, the active methylene compound would need to be a derivative of acetoacetate.

The Pechmann condensation is often preferred for its simplicity and the availability of a wide range of starting phenols and β-ketoesters. mdpi.comamazonaws.com Recent advancements have focused on developing more environmentally friendly conditions, such as using solid acid catalysts or microwave irradiation to accelerate the reaction. rasayanjournal.co.inwordpress.com

Chemical Reactivity and Derivatization Possibilities

The 3-(2'-Chlorophenyl)-4-methylcoumarin molecule possesses several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Substitution Reactions on the Coumarin Nucleus

The coumarin ring system is susceptible to electrophilic substitution reactions, primarily on the benzene (B151609) ring portion. The directing influence of the lactone oxygen and the existing substituents will determine the position of substitution.

Halogenation: Bromination or chlorination of 3-aryl-4-methylcoumarins typically occurs at the C-6 or C-8 positions of the coumarin nucleus, depending on the reaction conditions and the presence of other activating or deactivating groups. The presence of the 2'-chlorophenyl group at C-3 may also influence the regioselectivity.

Nitration: Nitration of the coumarin ring can be achieved using standard nitrating agents (e.g., nitric acid in sulfuric acid). The position of nitration is again dependent on the directing effects of the substituents.

Reactions at the 4-Methyl Group: The methyl group at the C-4 position can also be a site for derivatization. For instance, it can undergo condensation reactions with aldehydes or be halogenated under radical conditions. The vinylogous reactivity of 3-cyano-4-methyl coumarins in Mannich-type and Michael-type additions suggests that the 4-methyl group in the target compound could potentially be activated for similar transformations under appropriate conditions. nih.gov

The reactivity of the coumarin nucleus provides ample opportunities for creating libraries of compounds based on the 3-(2'-Chlorophenyl)-4-methylcoumarin scaffold for various chemical and biological investigations.

Oxidative and Reductive Transformations of Functional Groups

The functional groups present in 3-(2'-Chlorophenyl)-4-methylcoumarin, namely the methyl group at the 4-position and the chloro substituent on the phenyl ring, offer opportunities for various oxidative and reductive transformations. These reactions are pivotal for the further derivatization and generation of novel molecular architectures.

Oxidation of the 4-Methyl Group

The methyl group at the C4 position of the coumarin ring is susceptible to oxidation, providing a convenient route to introduce a formyl group. A well-established method for this transformation is the use of selenium dioxide (SeO₂). The reaction typically involves refluxing the 3-(2'-Chlorophenyl)-4-methylcoumarin with a stoichiometric amount of selenium dioxide in a high-boiling solvent such as xylene or dioxane. This selective oxidation yields the corresponding 3-(2'-Chlorophenyl)-4-formylcoumarin. The introduction of the aldehyde functionality at this position opens up a plethora of possibilities for subsequent condensation reactions.

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| 3-(2'-Chlorophenyl)-4-methylcoumarin | Selenium dioxide (SeO₂) | 3-(2'-Chlorophenyl)-4-formylcoumarin | Reflux in xylene or dioxane |

Reductive Dehalogenation of the Chlorophenyl Group

The chloro substituent on the phenyl ring can be removed through reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. The reaction is typically carried out using a palladium-based catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. The choice of solvent can vary, with alcohols like methanol (B129727) or ethanol being commonly employed. This reaction converts the 3-(2'-chlorophenyl) moiety to a 3-phenyl group, offering a pathway to synthesize related coumarin analogues. The efficiency of the dehalogenation can be influenced by the reaction conditions, including pressure, temperature, and the nature of the catalyst and hydrogen donor.

| Reactant | Catalyst | Hydrogen Source | Product |

|---|---|---|---|

| 3-(2'-Chlorophenyl)-4-methylcoumarin | Palladium on carbon (Pd/C) | H₂, Ammonium formate, or Sodium hypophosphite | 3-Phenyl-4-methylcoumarin |

Condensation Reactions for Hybrid Structure Formation

The reactive sites on 3-(2'-Chlorophenyl)-4-methylcoumarin, particularly the 4-methyl group (or the 4-formyl group after oxidation), are amenable to various condensation reactions. These reactions are instrumental in the synthesis of hybrid molecules where the coumarin core is fused or linked to other heterocyclic systems, leading to compounds with potentially enhanced biological or material properties.

Formation of Styrylcoumarins

The 4-methyl group of 3-(2'-Chlorophenyl)-4-methylcoumarin can undergo condensation with various aromatic aldehydes in the presence of a suitable catalyst to yield 4-styrylcoumarin derivatives. This reaction is often catalyzed by bases such as piperidine or pyrrolidine, or by Lewis acids. The condensation typically involves heating the reactants in a suitable solvent. The resulting styrylcoumarins possess an extended π-conjugation system, which can impart interesting photophysical properties to the molecule.

Synthesis of Pyrazole-Fused Coumarins

Following the oxidation of the 4-methyl group to a 4-formyl group, the resulting 3-(2'-Chlorophenyl)-4-formylcoumarin becomes a key precursor for the synthesis of pyrazole-fused coumarin hybrids. The reaction of the 4-formylcoumarin with various hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or substituted hydrazines, in a suitable solvent like ethanol or acetic acid, leads to the formation of a mdpi.combenzopyrano[4,3-c]pyrazole ring system. This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The nature of the substituent on the hydrazine will determine the substitution pattern on the resulting pyrazole (B372694) ring.

Vilsmeier-Haack Reaction and Subsequent Condensations

The Vilsmeier-Haack reaction provides another avenue for introducing a formyl group onto the coumarin scaffold, which can then be utilized in condensation reactions. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent. clockss.orgacs.org While formylation often occurs at the most electron-rich positions of the aromatic rings, the specific regioselectivity on 3-(2'-Chlorophenyl)-4-methylcoumarin would depend on the reaction conditions. The introduced formyl group can then participate in condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base to form various heterocyclic systems fused to the coumarin core.

| Starting Material | Reagent(s) | Product Type | Key Intermediate/Reaction |

|---|---|---|---|

| 3-(2'-Chlorophenyl)-4-methylcoumarin | Aromatic aldehyde, Base (e.g., piperidine) | 4-Styrylcoumarin | Condensation at the 4-methyl group |

| 3-(2'-Chlorophenyl)-4-formylcoumarin | Hydrazine hydrate or substituted hydrazines | mdpi.comBenzopyrano[4,3-c]pyrazole | Condensation with the 4-formyl group |

| 3-(2'-Chlorophenyl)-4-methylcoumarin | POCl₃, DMF (Vilsmeier-Haack reagent) | Formylated coumarin derivative | Electrophilic formylation |

| Formylated 3-(2'-Chlorophenyl)-4-methylcoumarin | Active methylene compounds (e.g., malononitrile) | Fused heterocyclic systems | Knoevenagel condensation |

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(2'-Chlorophenyl)-4-methylcoumarin is expected to exhibit several characteristic absorption bands corresponding to its key functional groups. A strong, prominent band anticipated between 1700 and 1750 cm⁻¹ would be indicative of the C=O stretching vibration of the α,β-unsaturated lactone ring, a hallmark of the coumarin (B35378) scaffold. Aromatic C-H stretching vibrations from both the coumarin ring and the 2'-chlorophenyl substituent would likely appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within these aromatic rings are expected to produce signals in the 1450-1600 cm⁻¹ region. The presence of the C-Cl bond on the phenyl ring should give rise to a stretching vibration, typically observed in the 1000-1100 cm⁻¹ range, although it can be weaker and harder to assign definitively. The C-O stretching of the lactone ether bond is expected to show a strong band between 1200 and 1300 cm⁻¹. Finally, the methyl group at the C4 position would be identified by its characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for 3-(2'-Chlorophenyl)-4-methylcoumarin

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Lactone C=O Stretch | 1700 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Lactone C-O Stretch | 1200 - 1300 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the non-polar bonds and symmetric vibrations within the molecule. For 3-(2'-Chlorophenyl)-4-methylcoumarin, the FT-Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of both the coumarin and chlorophenyl rings. The symmetric breathing modes of the aromatic rings would also be prominent. The C-Cl stretching vibration may also be observable. In contrast to FT-IR, the C=O stretching vibration in the Raman spectrum is typically weaker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For 3-(2'-Chlorophenyl)-4-methylcoumarin, the protons on the coumarin ring and the 2'-chlorophenyl substituent would resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on their position and the influence of neighboring protons and substituents. The methyl group at the C4 position is expected to appear as a sharp singlet in the upfield region, likely between 2.0 and 2.5 ppm, due to its relative isolation from other protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(2'-Chlorophenyl)-4-methylcoumarin

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the lactone ring in 3-(2'-Chlorophenyl)-4-methylcoumarin is expected to be the most downfield signal, typically appearing around 160 ppm. The carbon atoms of the aromatic rings would resonate in the range of approximately 110-155 ppm. The specific chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the oxygen of the coumarin ring. The carbon of the methyl group at C4 would give a signal in the upfield region, generally between 15 and 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(2'-Chlorophenyl)-4-methylcoumarin

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Lactone C=O | ~160 |

| Aromatic & Olefinic Carbons | 110 - 155 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarin derivatives are known to be chromophoric, and 3-(2'-Chlorophenyl)-4-methylcoumarin would be expected to exhibit characteristic absorption bands in the UV region. Typically, coumarins show two main absorption bands corresponding to π → π* transitions. For this compound, one band would likely be observed in the range of 250-290 nm and another, more intense band, at longer wavelengths, typically between 300 and 350 nm, due to the extended conjugation of the benzopyrone system with the 3-aryl substituent. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data for 3-(2'-Chlorophenyl)-4-methylcoumarin

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 290 |

X-ray Crystallography for Solid-State Structure Determination

An X-ray crystallographic analysis of 3-(2'-Chlorophenyl)-4-methylcoumarin would be required to provide definitive insights into its solid-state structure. Such an analysis would yield precise atomic coordinates, from which the molecular geometry and packing in the crystal lattice can be determined.

Without experimental crystallographic data, a detailed analysis of the molecular geometry, including specific bond lengths, bond angles, and dihedral angles, cannot be provided. A theoretical analysis could be performed using computational methods, but this would not be a substitute for experimental determination. The conformation of the molecule, particularly the rotational orientation of the 2'-chlorophenyl group relative to the coumarin core, would be a key feature revealed by X-ray crystallography.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-arylcoumarins, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to achieve a reliable optimized structure. This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

In the case of 3-(2'-Chlorophenyl)-4-methylcoumarin, a key structural feature is the dihedral angle between the coumarin (B35378) ring and the 2'-chlorophenyl substituent at the C3 position. This angle is crucial as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties and stability. DFT calculations for similar 3-phenylcoumarins have explored these parameters in detail. Energetic analysis provides the total energy of the optimized structure, which is vital for comparing the relative stabilities of different conformers or isomers.

Table 1: Illustrative Energetic Parameters from DFT Calculations for Coumarin Derivatives Note: This table presents typical data for related compounds, as specific values for 3-(2'-Chlorophenyl)-4-methylcoumarin were not available in the searched literature.

| Parameter | Typical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | Varies by molecule | Indicates the overall stability of the molecule at 0 K. |

| Dipole Moment (Debye) | 2.0 - 6.0 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Rotational Constants (GHz) | Varies by molecule | Provides information for microwave spectroscopy identification. |

Understanding the electronic structure is key to predicting a molecule's chemical reactivity and optical properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability. For coumarin derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO is often concentrated on the coumarin moiety. The introduction of a chlorophenyl group is expected to modulate these energy levels.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For coumarin derivatives, the most negative potential is typically located around the carbonyl oxygen atom of the lactone ring, making it a primary site for electrophilic interactions and hydrogen bonding. The hydrogen atoms and the aromatic rings generally exhibit positive or neutral potential.

Table 2: Typical Frontier Orbital Energies for Phenyl-Substituted Coumarins Note: Values are illustrative and depend on the specific compound and computational method. Data derived from studies on similar coumarins.

| Parameter | Typical Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This method is used to study hyperconjugative interactions, charge delocalization, and the stabilization energy (E(2)) associated with these interactions. The stabilization energy quantifies the charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

For coumarin derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. Key interactions often involve the delocalization of lone pair electrons from oxygen atoms into adjacent anti-bonding orbitals (n → σ* or n → π) and delocalizations within the π-conjugated system (π → π). These interactions are crucial for understanding the electronic communication between the coumarin core and its substituents, like the 2'-chlorophenyl group.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

For coumarin derivatives, QSAR studies have been successfully applied to model various activities, including anticancer, antifungal, and antioxidant effects. Molecular descriptors used in these models often fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific connectivity indices.

Hydrophobic: LogP (partition coefficient), which describes lipophilicity.

Topological: Indices like the Balaban index or Wiener index that describe molecular branching and shape.

A typical QSAR study on coumarins might reveal that lipophilicity and specific electronic features are critical for activity. For instance, a model could indicate that electron-withdrawing groups at certain positions enhance activity, providing a rationale for the inclusion of the chloro-substituent in 3-(2'-Chlorophenyl)-4-methylcoumarin. While no specific QSAR model for 3-(2'-Chlorophenyl)-4-methylcoumarin was found, the methodology remains a vital tool for exploring the therapeutic potential of this class of compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational

Biological and Pharmacological Research Applications

Enzyme Inhibition Studies

The ability of 3-arylcoumarins to interact with various enzymes has been a primary focus of research, revealing potential therapeutic applications for a range of diseases.

While direct studies on 3-(2'-Chlorophenyl)-4-methylcoumarin as an acetylcholinesterase (AChE) inhibitor are not prominent in the available literature, the broader coumarin (B35378) class has been investigated for this activity. For instance, certain 2-chloro-3-hydrazinopyrazine derivatives featuring a coumarin (4H-chromen-4-one) moiety have been designed and evaluated as potential AChE inhibitors for applications in neurodegenerative diseases like Alzheimer's. This suggests that the coumarin framework can serve as a scaffold for developing compounds with AChE inhibitory potential.

The inhibition of monoamine oxidase B (MAO-B) is a key strategy in managing neurodegenerative conditions such as Parkinson's disease. The 3-phenylcoumarin (B1362560) scaffold has been identified as a particularly potent and selective framework for MAO-B inhibitors. nih.govmdpi.com Structure-activity relationship studies consistently show that placing a phenyl group at the C-3 position of the coumarin ring enhances MAO-B inhibition. mdpi.com

Research on various 3-arylcoumarin derivatives has yielded compounds with exceptional potency. For example, 6-chloro-3-phenylcoumarins have been found to be highly active MAO-B inhibitors. One of the most potent compounds identified in this class is 6-Chloro-3-(3'-methoxyphenyl)coumarin , which exhibited an IC₅₀ value of 0.001 µM, making it significantly more potent than the reference drug R-(-)-deprenyl hydrochloride. Another related compound, 3-(4'-bromothiophen-2'-yl)-7-hydroxycoumarin , was also identified as a potent, selective, and reversible MAO-B inhibitor with an IC₅₀ of 140 nM. nih.gov The substitution pattern on the 3-phenyl ring is critical, with meta and para positions being favorable for enhancing activity. synhet.com These findings underscore the significant potential of chloro-substituted 3-phenylcoumarins, including the 2'-chloro analog, as a basis for novel MAO-B inhibitors.

Table 1: MAO-B Inhibition by 3-Arylcoumarin Analogs

| Compound | MAO-B IC₅₀ (µM) | Selectivity |

|---|---|---|

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | 0.001 | Highly selective for MAO-B |

The versatility of the coumarin scaffold extends to other significant enzyme targets.

Carbonic Anhydrase (CA): Coumarins represent a distinct class of carbonic anhydrase inhibitors that act via a unique "prodrug" mechanism. researchgate.net The enzyme's esterase activity hydrolyzes the coumarin's lactone ring, forming a 2-hydroxy-cinnamic acid derivative that binds to the active site. researchgate.netresearchgate.net While specific data for 3-(2'-Chlorophenyl)-4-methylcoumarin is not available, studies on other derivatives highlight this inhibitory potential. For example, some 4-hydroxycoumarin (B602359) derivatives have shown inhibitory activity against carbonic anhydrase-II, and certain coumarin benzenesulfonamides exhibit potent inhibition of cancer-related isoforms hCA IX and hCA XII. mdpi.comscielo.br

Alpha-Glucosidase and Alpha-Amylase: These enzymes are targets for managing type 2 diabetes. Currently, there is a lack of specific research in the reviewed literature investigating the inhibitory effects of 3-(2'-Chlorophenyl)-4-methylcoumarin on α-glucosidase and α-amylase.

DNA Gyrase: The coumarin class of antibiotics is known to target the bacterial enzyme DNA gyrase, a type II topoisomerase. nih.gov They function by binding to the B subunit of the enzyme, which in turn blocks its ATPase activity and inhibits DNA supercoiling. nih.gov This mechanism is a key aspect of the antibacterial action of certain coumarins, although specific inhibitory data for 3-(2'-Chlorophenyl)-4-methylcoumarin against DNA gyrase is not detailed in the available research.

Metalloproteinases: Based on the reviewed scientific literature, there is no specific information available regarding the investigation of 3-(2'-Chlorophenyl)-4-methylcoumarin or its close analogs as inhibitors of metalloproteinases.

Other Enzymes: Studies on 3- and 4-arylcoumarin derivatives have identified inhibitors of Theileria annulata enolase (TaENO), an enzyme from a protozoan parasite. nih.gov Specifically, 3-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2H-chromen-2-one showed significant uncompetitive inhibition with an IC₅₀ value of 10.863 µM, highlighting the potential for this class of compounds in antiparasitic research. nih.gov

Antimicrobial Activity Investigations

The coumarin nucleus is a common feature in many natural and synthetic compounds possessing antimicrobial properties.

Various coumarin derivatives have demonstrated notable antibacterial activity. For instance, coumarin-triazole hybrids have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com One such hybrid with a 4-chlorophenyl substitution showed moderate activity against Staphylococcus aureus and Escherichia coli. mdpi.com Studies on 4-hydroxycoumarin derivatives also revealed significant antibacterial action against S. aureus and Salmonella typhimurium. scielo.br Furthermore, research on 4-arylcoumarins has shown that compounds with dihydroxyl substitutions exhibit antimicrobial effects against S. aureus, E. coli, and Bacillus dysenteriae. researchgate.net These findings suggest that the core scaffold of 3-(2'-Chlorophenyl)-4-methylcoumarin is conducive to antibacterial activity, though its specific efficacy and spectrum have not been detailed.

Table 2: Antibacterial Activity of Selected Coumarin Analogs

| Compound Class/Derivative | Bacterial Strain(s) | Activity Noted |

|---|---|---|

| Coumarin-triazole hybrid (with 4-chlorophenyl) | S. aureus, E. coli | Moderate inhibition (10-15 mm zone) mdpi.com |

| 4-Hydroxycoumarin derivatives | S. aureus, S. typhimurium | Significant inhibition (up to 26.5 mm zone) scielo.br |

The antifungal potential of coumarins is well-documented. researchgate.net Research on coumarin-triazole hybrids showed that derivatives with nitrophenyl and dimethoxyphenyl substitutions had moderate activity against Candida albicans. mdpi.com Similarly, a study of 4-arylcoumarins demonstrated that compounds featuring catechol moieties possessed activity against C. albicans. researchgate.net While these studies support the general antifungal potential of the coumarin structure, specific data on the antifungal efficacy of 3-(2'-Chlorophenyl)-4-methylcoumarin is not available in the reviewed literature.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of coumarin derivatives is a significant area of research. While specific studies on the precise antimicrobial mechanisms of 3-(2'-Chlorophenyl)-4-methylcoumarin are not extensively detailed in the provided search results, the broader class of coumarins, including related structures, offers insights into potential modes of action.

Generally, the antimicrobial effects of coumarins are thought to arise from their ability to interfere with essential cellular processes in microorganisms. nih.gov These can include the disruption of the cell wall or membrane, leading to a loss of cellular integrity and subsequent cell death. Another proposed mechanism is the inhibition of crucial enzymes necessary for microbial survival and replication. nih.gov

For instance, some coumarin derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. Others may target enzymes involved in metabolic pathways, thereby depriving the microorganism of necessary energy and building blocks. The structural features of the coumarin scaffold, including the presence and position of various substituents, play a crucial role in determining the specific target and potency of the antimicrobial effect. nih.govnih.gov The lipophilicity of the molecule, influenced by substituents, can also affect its ability to penetrate microbial cell membranes. nih.gov

It is important to note that the exact mechanism can vary significantly between different coumarin derivatives and against different microbial species. Further research is needed to elucidate the specific molecular targets and pathways affected by 3-(2'-Chlorophenyl)-4-methylcoumarin.

Antiproliferative and Cytotoxic Activities

Coumarins and their derivatives have garnered considerable attention for their potential as anticancer agents. nih.govnih.gov Research has demonstrated that these compounds can exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.govnih.gov

The cytotoxic effects of various 4-methylcoumarin (B1582148) derivatives have been evaluated against several human cancer cell lines. nih.gov For example, studies have examined the activity of these compounds on cell lines such as K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). nih.gov The cytotoxic potential is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

While specific IC50 values for 3-(2'-Chlorophenyl)-4-methylcoumarin were not found in the search results, related 4-methylcoumarin derivatives have shown a range of activities. For instance, certain 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position have demonstrated potent cytotoxicity with IC50 values in the micromolar range against K562, LS180, and MCF-7 cells. nih.gov This suggests that the 4-methylcoumarin scaffold is a promising framework for the development of new anticancer agents.

Table 1: Examples of Cytotoxic Activity of 4-Methylcoumarin Derivatives Against Human Cancer Cell Lines

| Compound Subgroup | Cancer Cell Line | IC50 (µM) |

| 7,8-dihydroxy-4-methylcoumarins (with C3 alkyl chain) | K562 | 42.4 |

| LS180 | 25.2 | |

| MCF-7 | 25.1 | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7-45.8 |

This table presents data for related 4-methylcoumarin derivatives to illustrate the potential activity of the compound class. nih.gov

The cytotoxic effects of coumarins are mediated through various molecular mechanisms that ultimately lead to cancer cell death. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov This can be triggered through the activation of caspases, a family of proteases that play a central role in the apoptotic pathway. nih.gov For instance, the treatment of K562 leukemia cells with certain coumarins has been shown to result in an increase in active caspase-3, a key executioner caspase. nih.gov

In addition to apoptosis induction, coumarins can modulate signaling pathways that are critical for cancer cell proliferation and survival. Some derivatives may also exert their cytotoxic effects through microtubule disruption. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. The genotoxicity of some coumarins has also been observed, indicating that they can cause DNA damage in cancer cells, which can also trigger cell death pathways. nih.gov

Anti-Inflammatory Potential

Coumarins, as a class of compounds, have demonstrated significant anti-inflammatory properties. nih.govnih.gov Their mechanism of action in reducing inflammation is multifaceted and involves the modulation of various inflammatory mediators and pathways. nih.govnih.gov

Research on 4-methylcoumarin derivatives has shown their ability to inhibit the production of pro-inflammatory molecules in activated immune cells like microglia. nih.gov For example, certain derivatives can suppress the production of nitric oxide (NO), thromboxane (B8750289) B2 (TXB2), and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). nih.gov Furthermore, these compounds can downregulate the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov By targeting these central components of the inflammatory cascade, coumarins can help to alleviate inflammatory responses.

Antioxidant Capacity

Many coumarin derivatives, particularly those with phenolic hydroxyl groups, exhibit potent antioxidant activity. nih.govelsevierpure.comresearchgate.netmdpi.com They can act as radical scavengers, neutralizing harmful reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage. nih.govelsevierpure.com The antioxidant capacity of 4-methylcoumarins has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and galvinoxyl radical scavenging assays. nih.govelsevierpure.com

The presence of ortho-dihydroxy (catechol) groups on the coumarin ring is a key structural feature that confers strong radical scavenging ability. nih.govelsevierpure.com Interestingly, the corresponding diacetoxy derivatives have also been found to be effective antioxidants. nih.govelsevierpure.com The antioxidant efficiency of 4-methylcoumarins can also be influenced by substituents at the C-3 position. nih.govelsevierpure.com

Table 2: Antioxidant Activity of Selected 4-Methylcoumarin Derivatives

| Assay | Compound Type | Observation |

| DPPH Radical Scavenging | o-Dihydroxysubstituted coumarins | Excellent radical scavengers |

| Galvinoxyl Radical Scavenging | o-Dihydroxysubstituted coumarins | Excellent radical scavengers |

| DPPH Radical Scavenging | o-Diacetoxy derivatives | Good radical scavengers |

This table summarizes the general findings on the antioxidant capacity of 4-methylcoumarin derivatives. nih.govelsevierpure.com

Structure-Activity Relationship (SAR) Analysis for 3-(2'-Chlorophenyl)-4-methylcoumarin

The biological activities of coumarins are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the coumarin scaffold influence its pharmacological properties.

SAR studies on related coumarins have revealed several key insights:

Substitution at C3: The nature of the substituent at the C3 position is critical. For instance, in some series of 4-methylcoumarins, the presence of an alkyl chain at C3 enhances cytotoxic activity. nih.gov

Substitution on the Phenyl Ring: In 3-phenylcoumarins, substitutions on the phenyl ring can modulate activity. For example, in the context of MAO inhibition, 3-phenyl substitution tends to enhance MAO-B inhibition. researchgate.net

Hydroxylation Pattern: The presence and position of hydroxyl groups on the coumarin's benzene (B151609) ring are crucial for antioxidant activity, with ortho-dihydroxy substitution being particularly effective. nih.govelsevierpure.com

A detailed SAR analysis for 3-(2'-Chlorophenyl)-4-methylcoumarin itself would require the synthesis and biological evaluation of a series of analogues with systematic variations in the substitution pattern to precisely determine the contribution of the 2'-chloro and 4-methyl groups to its specific pharmacological profile.

Influence of the 2'-Chlorophenyl Substituent at C-3

The C-3 position of the coumarin ring is a frequent target for chemical modification, as substituents at this site significantly impact the molecule's interaction with biological targets. nih.gov The introduction of various groups at C-3 has led to the development of compounds with a wide range of pharmacological activities, including anti-inflammatory and anticancer effects. nih.gov

The presence of an aryl group, such as the 2'-chlorophenyl ring, at the C-3 position is a common feature in many biologically active coumarins. The specific nature of this substituent is critical. The 2'-chloro group acts as an electron-withdrawing substituent, which can be a crucial factor in enhancing the biological potency of the coumarin scaffold. nih.gov The electronic properties of substituents are known to play an important role in the inhibitory activities of coumarin derivatives. nih.gov The position of the chlorine atom on the phenyl ring also dictates the spatial arrangement and electronic distribution of the molecule, which can affect its binding affinity to specific enzymes or receptors.

Role of the Methyl Group at C-4

The methyl group at the C-4 position of the pyrone ring is a defining feature of 4-methylcoumarin derivatives and plays a significant role in the compound's biological activity and metabolic stability. researchgate.net One of the most advantageous properties conferred by the C-4 methyl group is its ability to influence the metabolic pathway of the coumarin. tandfonline.com It is reported that the presence of a methyl group at the C-4 position makes the compound less likely to be metabolized by liver cytochrome P450 enzymes into the mutagenic derivative, 3,4-coumarin epoxide. tandfonline.com

Furthermore, 4-methylcoumarins are generally not expected to have the anticoagulant effects associated with warfarin (B611796) and its derivatives. researchgate.nettandfonline.com This difference is attributed to the fact that the anticoagulant activity of warfarin-type compounds relies on the presence of a hydroxyl group at the C-4 position, a feature that is absent in 4-methylcoumarins. tandfonline.com The C-4 methyl group is therefore a key structural element in the design of coumarin-based therapeutic agents where anticoagulant side effects are undesirable. researchgate.net

Impact of Halogenation on Biological Potency

Halogenation is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. nih.govthieme.de Introducing halogen atoms, such as chlorine, into the structure of coumarins can significantly increase their biological potency. nih.gov The presence and position of electron-withdrawing groups like halogens on the coumarin structure are known to enhance biological activity. nih.gov

The introduction of a chlorine atom can improve a compound's affinity for its biological target through mechanisms like halogen bonding, which can contribute to increased potency. nih.gov Research on halogenated coumarins has demonstrated their potential as antiproliferative, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net For instance, studies have shown that halogenated coumarin derivatives can induce apoptosis and generate reactive oxygen species in cancer cells, leading to cell cycle arrest and cell death. nih.gov The specific placement of the halogen on the 3-phenyl substituent, as seen in 3-(2'-Chlorophenyl)-4-methylcoumarin, is critical, as it modifies the electronic and steric properties of the molecule, thereby influencing its interaction with biological systems. nih.gov

Interactive Data Table: Structure-Activity Relationship Summary

The table below summarizes the influence of key structural features on the biological properties of coumarin derivatives, based on the research findings discussed.

| Structural Feature | Position | Influence on Biological/Pharmacological Profile | Reference |

| Aryl Substituent | C-3 | Can modulate binding to biological targets. | nih.gov |

| Electron-Withdrawing Group (e.g., Chloro) | C-3 Phenyl Ring | Often enhances biological potency. | nih.gov |

| Methyl Group | C-4 | Reduces metabolism to toxic epoxides; generally removes anticoagulant activity. | tandfonline.com |

| Halogenation | General | Can increase binding affinity and overall biological potency. | nih.gov |

Derivatization Strategies and Future Research Directions

Design and Synthesis of Novel Analogs of 3-(2'-Chlorophenyl)-4-methylcoumarin

The design of new analogs of 3-(2'-chlorophenyl)-4-methylcoumarin is a key strategy in the quest for more effective therapeutic agents. Synthetic efforts are primarily concentrated on three areas: modifying the peripheral phenyl ring, altering the core coumarin (B35378) structure, and creating hybrid molecules by combining the coumarin scaffold with other known pharmacophores. These approaches allow for a systematic exploration of the structure-activity relationship (SAR), aiming to enhance interactions with biological targets.

Modifications to the Phenyl Ring (e.g., varying halogen type/position, adding other functional groups)

Altering the substitution pattern on the 3-phenyl ring is a common and effective strategy for modulating the biological activity of coumarin derivatives. The type, position, and number of substituents can significantly influence the compound's interaction with target enzymes or receptors.

Halogen Substitution : The presence and position of halogen atoms on the phenyl ring are critical. For instance, studies on related 3-phenylcoumarin (B1362560) derivatives have shown that the position of a chlorine atom can impact inhibitory activity against certain enzymes. Derivatives with chloro-substituents at different positions (e.g., 2,3-dichloro) have been synthesized and evaluated, indicating that the location of the halogen significantly influences biological efficacy nih.gov. The introduction of other halogens, such as bromine or fluorine, also provides a means to fine-tune the electronic and lipophilic properties of the molecule, which can affect target binding and cell permeability nih.govresearchgate.net.

Other Functional Groups : Beyond halogens, the introduction of other functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and nitro (-NO2) groups has been explored. Polar substituents like hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the active site of target proteins, potentially enhancing binding affinity. nih.govresearchgate.net The strategic placement of these groups is crucial; for example, a hydroxyl group at one position might confer higher activity than at another. researchgate.net Research has shown that electron-donating groups like methyl or methoxy can enhance antitumor activity, while electron-withdrawing groups like chlorine or nitro groups may decrease it in certain contexts. nih.gov

| Modification Type | Example Substituent | Position on Phenyl Ring | Potential Impact on Activity |

| Halogen Variation | Bromine (Br), Fluorine (F) | Ortho, Meta, Para | Modulates lipophilicity and electronic properties, affecting target binding. nih.govresearchgate.net |

| Dihalogenation | 2,3-dichloro | Ortho, Meta | Can significantly influence inhibitory potency depending on the target enzyme. nih.gov |

| Hydroxylation | Hydroxyl (-OH) | Ortho, Meta, Para | May form hydrogen bonds with target proteins, enhancing binding affinity. nih.govresearchgate.net |

| Methoxylation | Methoxy (-OCH3) | Ortho, Meta, Para | Can alter solubility and electronic character, influencing biological interactions. nih.govresearchgate.net |

| Nitration | Nitro (-NO2) | Para | Can act as an electron-withdrawing group, potentially decreasing activity in some series. nih.gov |

Modifications to the Coumarin Core (e.g., substitutions at C-6, C-7, C-8)

Substitution at C-6 : The introduction of substituents at the C-6 position has been investigated. For example, placing a chlorine atom at this position can influence the binding of the coumarin core to catalytic residues of target enzymes. nih.gov Theoretical studies suggest that substituents at the C-6 position can be used to fine-tune the optical and fluorescent properties of coumarin derivatives. nih.gov

Substitution at C-7 : The C-7 position is a common site for modification. The addition of hydroxyl or methoxy groups at C-7 is a well-established strategy. For instance, 8-methoxycoumarin (B1348513) derivatives have been synthesized and evaluated for various biological activities. mdpi.com The nature of the substituent at C-7 can be critical for selectivity towards different biological targets.

Substitution at C-8 : The C-8 position is another viable site for derivatization. Nitration of the coumarin core can lead to substitution at the C-8 position, creating intermediates for further synthesis. mdpi.com The introduction of various functional groups at this position can lead to novel analogs with potentially enhanced biological profiles.

| Position on Coumarin Core | Example Substituent | Synthetic Strategy | Observed/Potential Effect |

| C-6 | Chlorine (Cl), Phenyl groups | Direct halogenation, Suzuki coupling | Influences binding to target enzymes; tunes fluorescent properties. nih.govnih.gov |

| C-7 | Methoxy (-OCH3), Hydroxyl (-OH) | Synthesis from substituted phenols | Can be crucial for target selectivity and overall biological activity. |

| C-8 | Methoxy (-OCH3), Nitro (-NO2) | Synthesis from 8-methoxy starting materials, Nitration | Creates novel analogs with potential for enhanced anticancer activity. mdpi.commdpi.com |

Hybridization with Other Pharmacophores (e.g., 1,2,3-Triazoles, Chalcones, Oxadiazoles)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create novel compounds with potentially improved affinity, better efficacy, or a dual mode of action. nih.gov The coumarin scaffold has been successfully hybridized with various heterocyclic moieties.

1,2,3-Triazoles : The 1,2,3-triazole ring is a popular choice for hybridization due to its favorable chemical properties, including its ability to form hydrogen bonds and dipole interactions, which can enhance binding to biological targets. nih.gov Coumarin-triazole hybrids have been synthesized and evaluated for a range of activities. frontiersin.orgacu.edu.in The triazole ring can act as a linker to connect the coumarin scaffold to other bioactive fragments, leading to compounds with potent and selective activities. frontiersin.org

Chalcones : Chalcones, characterized by an open-chain flavonoid structure, are another class of pharmacophores known for their diverse biological activities. The hybridization of coumarin and chalcone (B49325) moieties has yielded compounds with significant biological potential. nih.gov These hybrid molecules combine the structural features of both parent scaffolds, often resulting in synergistic or novel mechanisms of action.

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring is another heterocyclic system that has been incorporated into coumarin derivatives. This hybridization can lead to compounds with promising profiles as potential therapeutic agents.

| Hybrid Pharmacophore | Rationale for Hybridization | Example Linkage Strategy | Reported Biological Potential |

| 1,2,3-Triazole | The triazole ring enhances solubility and binding ability through non-covalent interactions. nih.gov | Copper(I)-catalyzed "click chemistry" to link a coumarin azide (B81097) with a terminal alkyne. acu.edu.in | Anticancer, antibacterial. frontiersin.orgijper.org |

| Chalcone | Combines two known bioactive scaffolds to create agents with potentially synergistic effects. | Claisen-Schmidt condensation between a coumarin-based aldehyde and an acetophenone. nih.gov | Anticancer, anti-inflammatory. |

| 1,3,4-Oxadiazole | Incorporation of a bioisosteric five-membered heterocycle to modulate physicochemical properties. | Cyclization of coumarin-hydrazide intermediates. | Antifungal, antitubercular. nih.gov |

Exploration of Multi-Target Therapeutic Approaches

The complexity of many diseases, which often involve multiple biological pathways, has driven a shift from the "one-drug, one-target" paradigm to the development of multi-target drugs. dovepress.com These agents are designed to simultaneously modulate several key targets, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. Coumarin derivatives, due to their structural versatility and ability to interact with various enzymes and receptors, are excellent candidates for the development of multi-target therapeutics. nih.gov

The hybridization strategy is a primary method for creating multi-target ligands. researchgate.net By combining the coumarin scaffold with another pharmacophore known to act on a different target, a single molecule can be designed to address multiple aspects of a disease's pathology. For example, a coumarin-based hybrid could be engineered to inhibit two different enzymes involved in a cancer signaling pathway or to target both an enzyme and a receptor implicated in a neurodegenerative disorder. nih.govmdpi.com The development of such compounds holds significant promise for treating complex multifactorial diseases. nih.gov

Advanced Drug Discovery and Development Concepts

Modern drug discovery leverages a range of advanced concepts and technologies to accelerate the identification and optimization of lead compounds. For coumarin derivatives, these approaches include rational drug design based on structural biology, computational modeling, and the application of green chemistry principles in synthesis.

Rational Drug Design and SAR : A deep understanding of the structure-activity relationship (SAR) is fundamental. By systematically modifying the coumarin scaffold and evaluating the biological activity of the resulting analogs, researchers can build models that predict how specific structural changes will affect potency and selectivity. researchgate.net This knowledge-driven approach is more efficient than random screening.

Computational and In Silico Methods : Molecular docking and other computational techniques are invaluable tools for predicting how coumarin derivatives will bind to their biological targets. These in silico methods allow for the virtual screening of large libraries of compounds and provide insights into the key interactions that govern binding, guiding the design of more potent inhibitors.

Green Synthesis : There is a growing emphasis on developing environmentally friendly synthetic methods. For coumarin synthesis, this includes the use of microwave-assisted reactions, solvent-free conditions, and green catalysts to reduce waste and energy consumption, making the drug development process more sustainable. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.